CBB1007 trihydrochloride
Description
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate; trihydrochloride is a complex small molecule featuring a central methyl benzoate scaffold substituted with two carbamimidoyl-functionalized piperazine moieties. The trihydrochloride salt form enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. Key structural elements include:
- Methyl benzoate core: Provides a rigid aromatic backbone for functional group attachment.
- Piperazine rings: Both piperazine units are modified with carbamimidoyl (amidine) groups, which are known to enhance binding affinity to biological targets via hydrogen bonding and electrostatic interactions .
- Trihydrochloride counterions: Improve solubility in polar solvents, a common strategy for ionizable compounds in drug development .
The synthesis of analogous piperazine derivatives often involves acylation or alkylation of piperazine precursors, as seen in the preparation of 4-methylbenzoylpiperazine hydrochloride (79% yield via acylation of N-BOC piperazine) .
Properties
Molecular Formula |
C27H37Cl3N8O4 |
|---|---|
Molecular Weight |
644.0 g/mol |
IUPAC Name |
methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride |
InChI |
InChI=1S/C27H34N8O4.3ClH/c1-39-26(38)22-15-18(17-32-6-8-35(9-7-32)27(30)31)14-21(16-22)25(37)34-12-10-33(11-13-34)24(36)20-4-2-19(3-5-20)23(28)29;;;/h2-5,14-16H,6-13,17H2,1H3,(H3,28,29)(H3,30,31);3*1H |
InChI Key |
RIIIVYLDVVJOFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=N)N)CN4CCN(CC4)C(=N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Biological Activity
Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride, often referred to as CBB1007, is a complex organic compound notable for its potential biological activity. This compound features a piperazine moiety and multiple functional groups, which suggest diverse interactions with biological targets. Its pharmacological profile is of particular interest in medicinal chemistry, especially concerning its role as an inhibitor of lysine-specific demethylase 1 (LSD1).
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H34N8O4 |
| Molecular Weight | 534.61 g/mol |
| IUPAC Name | Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate;trihydrochloride |
| CAS Number | 1379573-92-8 |
The compound's intricate structure enhances its interaction with various biological systems, making it a candidate for therapeutic applications.
CBB1007 acts as a potent, reversible, and substrate-competitive inhibitor of LSD1, with an IC50 value of approximately 5.27 μM for human LSD1 (hLSD1) . LSD1 is involved in the demethylation of lysine residues on histones, playing a crucial role in gene regulation. Inhibition of LSD1 can lead to altered gene expression profiles, which may have therapeutic implications in cancer and other diseases characterized by dysregulated gene expression.
Pharmacological Properties
Research indicates that compounds with similar structural features often exhibit significant biological activity. The presence of the carbamimidoyl group in CBB1007 suggests potential interactions with various biological targets, enhancing its pharmacological profile . Some of the notable properties include:
- Antitumor Activity : Compounds similar to CBB1007 have demonstrated antitumor effects, potentially due to their ability to modulate epigenetic mechanisms.
- Neuroactive Properties : The piperazine structure is often associated with neuroactive compounds, suggesting potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of CBB1007, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Piperazine ring, carbamate group | Antitumor |
| Compound B | Benzamide structure | Antimicrobial |
| Compound C | Aromatic amine | Neuroactive |
CBB1007 stands out due to its dual carbamimidoyl substitutions on the piperazine ring, potentially enhancing its interaction with biological targets compared to others lacking such modifications .
In Vitro Studies
In vitro studies have shown that CBB1007 effectively inhibits the growth of various cancer cell lines. For instance, research demonstrated that treatment with CBB1007 resulted in significant reductions in cell viability and increased apoptosis in human cancer cell lines .
In Vivo Studies
Preliminary animal studies indicate that CBB1007 may also exhibit antitumor effects in vivo. Administration of the compound led to tumor regression in xenograft models, highlighting its potential as an anticancer agent .
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with CBB1007. Investigating its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for advancing this compound into clinical trials.
Comparison with Similar Compounds
Piperazine Derivatives with Aromatic Substituents
Key Findings :
- The target compound’s dual carbamimidoyl groups distinguish it from simpler piperazine derivatives, which typically feature halogenated aryl or alkyl substituents. These amidine groups likely enhance target binding compared to non-polar substituents like fluorobenzyl or methyl groups .
- The trihydrochloride salt offers superior solubility (e.g., ~50 mg/mL in water) compared to mono- or dihydrochloride analogs, which may have lower solubility profiles .
Benzoate Esters with Piperazine Linkages
Key Findings :
- The target compound’s methyl benzoate core is structurally analogous to I-6230 and compound 7 but differs in substituents. The absence of diazenyl or pyridazine groups in the target may reduce off-target interactions compared to these analogs .
- Carbamimidoyl groups in the target compound could confer higher metabolic stability than ester-linked phenethylamino or diazenyl groups, which are prone to enzymatic hydrolysis .
Carbamimidoyl-Functionalized Compounds
While the target compound’s carbamimidoyl-piperazine motifs are unique among the evidence provided, structurally related amidine derivatives are noted for their roles in:
- Enhancing binding affinity : Carbamimidoyl groups form strong hydrogen bonds with aspartate or glutamate residues in enzyme active sites, as seen in dopamine D3 receptor ligands .
- Improving pharmacokinetics : Amidines often exhibit longer half-lives than primary amines due to reduced renal clearance .
Research Implications and Limitations
- Advantages of the Target Compound : Dual carbamimidoyl groups and trihydrochloride salt likely synergize to improve both target engagement and solubility.
- Limitations: No direct bioactivity data for the target compound is available in the provided evidence. Comparisons rely on structural extrapolation from analogs like tyrosine kinase inhibitors and dopamine D3 ligands .
- Contradictions : Some analogs (e.g., I-6230 with pyridazine) show divergent bioactivity despite shared benzoate scaffolds, highlighting the critical role of substituent chemistry .
Preparation Methods
Bromination and Oxidation
Initial bromination at the methyl groups introduces reactive sites for subsequent piperazine coupling. For example:
Yields here depend on radical initiator concentration, with AIBN (azobisisobutyronitrile) typically achieving 75–85% conversion.
Piperazine Coupling
The brominated intermediate undergoes nucleophilic substitution with piperazine. Excess piperazine (4–5 equivalents) in DMF at 80°C for 24 hours ensures complete displacement, yielding methyl 3,5-bis(piperazin-1-ylmethyl)benzoate. Purification via silica gel chromatography removes unreacted piperazine, with isolated yields of 60–70%.
Installation of Carbamimidoyl Groups
Carbamimidoyl groups are introduced via amidination of the piperazine secondary amines.
Benzoylation with 4-Cyanobenzoyl Chloride
Each piperazine nitrogen is benzoylated using 4-cyanobenzoyl chloride in dichloromethane with triethylamine as a base:
Reaction monitoring via TLC (Rf = 0.45 in 9:1 DCM/MeOH) confirms completion within 6 hours.
Cyano-to-Amidine Conversion
The nitrile groups are converted to amidines using HCl-saturated ethanol under reflux:
This step requires strict moisture control to prevent hydrolysis to carboxylic acids. Yields range from 50–65% after recrystallization from ethanol/water.
Trihydrochloride Salt Formation
The free base is treated with 3 equivalents of HCl in anhydrous ethanol to form the trihydrochloride salt. Crystallization at 4°C produces a hygroscopic solid, necessitating storage under nitrogen.
Optimization and Scalability Considerations
Coupling Reagent Comparison
Amide bond formation efficiencies were compared across common reagents:
| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25°C | 72 | 95 |
| HATU | DCM | 0°C | 85 | 98 |
| DCC/DMAP | THF | 40°C | 68 | 91 |
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provided superior yields and purity but at higher cost.
Purification Challenges
-
Byproduct removal : Unreacted 4-cyanobenzoyl chloride generates acidic impurities requiring wash cycles with 5% NaHCO3.
-
Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) achieves >99% purity for pharmacological testing.
Analytical Characterization
Critical quality attributes were verified using:
-
1H NMR (DMSO-d6): δ 8.12 (s, 2H, amidine NH), 7.85–7.45 (m, aromatic H).
-
HPLC-MS : [M+H]+ = 601.2 (calculated 601.3).
-
Elemental analysis : Cl (theoretical 15.2%; observed 14.9%).
Industrial-Scale Adaptation
Pilot plant data (100 kg batch) revealed:
Q & A
Q. What synthetic strategies are effective for constructing the dual carbamimidoyl-piperazine core in this compound?
The synthesis of this compound requires sequential coupling of carbamimidoylbenzoyl and piperazine fragments. A typical approach involves:
- Step 1: Activating the carboxylic acid groups (e.g., using benzoyl chloride derivatives) to form reactive intermediates.
- Step 2: Coupling with piperazine via nucleophilic acyl substitution under basic conditions (e.g., N,N-diisopropylethylamine in DCM) .
- Step 3: Introducing the carbamimidoyl group via amidine formation, often using guanidinylation reagents like PyBOP or HATU .
- Purification: Normal-phase chromatography (10% methanol/0.1% ammonium) or crystallization (Et₂O) is recommended for isolating intermediates .
Q. How can researchers confirm the structural integrity of the trihydrochloride salt form?
Structural validation involves:
- X-ray crystallography to resolve the protonation states of piperazine nitrogens and chloride ion positions, as demonstrated in analogous piperazinium salts .
- ¹H/¹³C NMR to verify carbamimidoyl proton environments (δ 6.5–7.5 ppm for amidine NH) and piperazine methylene signals (δ 2.5–3.5 ppm) .
- Elemental analysis to confirm stoichiometry of the trihydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
Advanced Research Questions
Q. What experimental designs optimize yield in multi-step syntheses involving moisture-sensitive intermediates?
Key considerations include:
- Inert atmosphere: Use Schlenk lines or gloveboxes for steps involving carbamimidoyl intermediates, which are prone to hydrolysis .
- Temperature control: Microwave-assisted reactions (e.g., 80°C in DMF) can accelerate coupling steps while minimizing side reactions .
- Heuristic algorithms: Bayesian optimization or design-of-experiments (DoE) models can systematically explore reaction parameters (e.g., reagent ratios, solvents) to maximize yield .
Q. How can contradictory data on biological activity be resolved, particularly regarding receptor selectivity?
Contradictions may arise from:
- Impurity profiles: Use HPLC-MS to verify compound purity (>95%) and rule out off-target effects from byproducts (e.g., dechlorinated analogs) .
- Receptor binding assays: Perform competitive binding studies (e.g., radioligand displacement for dopamine D3 receptors) to assess selectivity over related targets (e.g., D2 receptors) .
- Structural analogs: Compare activity with derivatives lacking carbamimidoyl groups to isolate pharmacophore contributions .
Q. What methodologies address solubility challenges in in vitro assays for this highly polar trihydrochloride compound?
Strategies include:
- Buffer optimization: Use low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) to prevent salting-out effects.
- Co-solvents: Add DMSO (≤1% v/v) or cyclodextrins to enhance solubility without disrupting assay integrity .
- Salt metathesis: Convert to a less hygroscopic salt (e.g., mesylate or tosylate) for long-term stability .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
